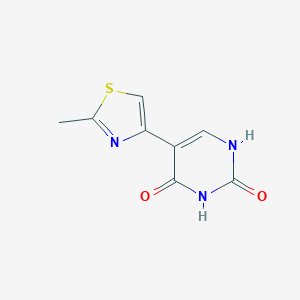

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1h,3h)-dione

Description

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core substituted with a 2-methylthiazole moiety at position 3. The compound is synthesized via reactions involving α-bromoacetyl intermediates and thioacetamide in acetic acid, followed by alkylation modifications . Key spectral data include distinct $ ^1H $ NMR signals for the thiazole methyl group (2.57–2.67 ppm) and aromatic protons (7.57 ppm) .

Notably, derivatives of this compound exhibit potent antimicrobial activity. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (a structural analog) demonstrates superior activity against Staphylococcus aureus compared to Metronidazole and Streptomycin, with moderate efficacy against Pseudomonas aeruginosa and Candida albicans .

Properties

CAS No. |

6329-32-4 |

|---|---|

Molecular Formula |

C8H7N3O2S |

Molecular Weight |

209.23 g/mol |

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H7N3O2S/c1-4-10-6(3-14-4)5-2-9-8(13)11-7(5)12/h2-3H,1H3,(H2,9,11,12,13) |

InChI Key |

GIAUHRLAGGMYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with urea under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazoline or dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHNOS and a molecular weight of approximately 209.23 g/mol. Its structure features a pyrimidine ring substituted with a thiazole moiety, which contributes to its biological activity. The specific arrangement of atoms allows for interactions with biological targets, making it useful in drug development.

Medicinal Chemistry

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The thiazole ring enhances the lipophilicity and bioavailability of the compound, facilitating its penetration through bacterial membranes.

Case Study: Antimicrobial Activity

A recent study demonstrated that certain derivatives of 5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting the compound's potential as a lead structure for new antimicrobial agents .

Anticancer Research

Research has indicated that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis.

Case Study: Anticancer Activity

In vitro studies have revealed that 5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can induce cell cycle arrest in cancer cells. Specifically, it has been shown to affect the G1 phase of the cell cycle in human breast cancer cells (MCF-7), leading to reduced cell viability and increased apoptosis rates . Further investigations are ongoing to elucidate the underlying mechanisms of action.

Agricultural Applications

This compound's fungicidal properties have also attracted attention in agricultural research. It has been tested as a potential fungicide against various plant pathogens.

Case Study: Fungicidal Efficacy

Field trials have demonstrated that formulations containing 5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione effectively control fungal diseases in crops such as wheat and corn. The compound showed a significant reduction in disease incidence compared to untreated controls . Its application could lead to more sustainable agricultural practices by reducing reliance on traditional fungicides.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

- Antimicrobial Activity: The thiazole-substituted derivative outperforms Metronidazole against S. Alkylation at position 1 reduces efficacy; e.g., 4-methylbenzyl substitution lowers activity by ~30% compared to the unsubstituted parent compound .

- Antiviral Activity : PFT3 and PFT4 (pyrimidine-diones with complex substituents) show EC${50}$ values of 12–25 μM against Vaccinia virus, comparable to CIDOFOVIR (CDV, EC${50}$ = 0.5 μM) but with higher cytotoxicity .

Structure-Activity Relationships (SAR)

- Thiazole vs. Pyrazole Substituents : Thiazole-substituted derivatives (e.g., target compound) show broader antimicrobial spectra than pyrazole analogs (e.g., PFT4), which are primarily antiviral .

- Substitution at Position 1 : Unsubstituted pyrimidine-diones (free NH groups) exhibit enhanced hydrogen-bonding capacity, correlating with higher antimicrobial activity. Alkylation (e.g., benzyl groups) disrupts this interaction, reducing potency .

- Halogen Effects : Chlorophenyl-substituted derivatives (e.g., compound 4h ) show improved stability (mp = 234–236°C) compared to methoxy-substituted analogs (mp = 220–222°C), likely due to enhanced intermolecular forces .

Table 3: Activity Profiles of Select Compounds

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C10H12N4O2S

- Molecular Weight : 252.29 g/mol

- CAS Number : 871217-43-5

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that thiazole-integrated compounds were effective against human glioblastoma and melanoma cells, with some exhibiting IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | A-431 | <10 | Bcl-2 inhibition |

| Compound 22 | HT29 | 10–30 | Growth inhibition |

| Compound 35a | Various | <20 | Apoptosis induction |

Antimicrobial Activity

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine derivatives have also been evaluated for their antimicrobial properties. A notable study reported that certain thiazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MIC) around 31.25 µg/mL . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 62.50 |

Neuroprotective Effects

Thiazole-containing compounds have also been investigated for their neuroprotective effects. Several studies indicate that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant activity. For example, a derivative was shown to provide significant protection against seizures in animal models .

Case Studies

- Anticancer Activity in Glioblastoma : A study involving a series of thiazole-pyrimidine derivatives demonstrated their ability to induce apoptosis in glioblastoma cells via modulation of the Bcl-2 family proteins. The most potent compound led to a reduction in cell viability by over 70% at concentrations below 20 µM .

- Antimicrobial Efficacy : In another investigation, a set of thiazole derivatives was tested against multiple bacterial strains. The results indicated that specific substitutions on the thiazole ring significantly enhanced the antibacterial activity compared to standard antibiotics like ampicillin .

Q & A

Q. Key Methodological Considerations :

- Solvent selection (acetic acid for cyclization, DMF for alkylation).

- Use of K₂CO₃ to promote nucleophilic substitution.

- Purification via column chromatography (C18 column, 25-min cycle) .

How is the compound characterized structurally in academic research?

Basic Question

Structural elucidation relies on:

- ¹H NMR Spectroscopy : Peaks for the thiazole methyl group (δ ~2.5 ppm) and pyrimidine-dione protons (δ ~10–12 ppm) confirm core structure. Alkylation products show benzyl/acetamide proton resonances (δ ~4.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., using a 150EX chromatograph) validates molecular ion peaks and fragmentation patterns .

- Crystallography : Derivatives are isolated as crystalline solids, enabling X-ray diffraction for absolute configuration determination (not explicitly reported but inferred from methodology) .

What preliminary biological activities have been reported for this compound?

Basic Question

The parent compound exhibits antimicrobial activity :

Q. Experimental Design :

- Compare MIC values of alkylated vs. non-alkylated analogs.

- Use logP calculations and molecular docking to predict bioavailability .

What methodological considerations are critical in assessing the compound's antimicrobial efficacy?

Advanced Question

Key factors include:

- Assay Conditions : pH, temperature, and nutrient media (e.g., Mueller-Hinton agar) must align with CLSI guidelines .

- Resazurin-Based Viability Assays : Fluorometric quantification reduces false positives compared to traditional disk diffusion .

- Reference Standards : Use clinically relevant antibiotics (e.g., Metronidazole) to contextualize potency .

Q. Contradiction Analysis :

- Discrepancies in MIC values across studies may arise from differences in bacterial strains or inoculum size. Standardize protocols using ATCC strains .

What advanced analytical techniques resolve stereochemical or purity challenges?

Advanced Question

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- Dynamic NMR : Detects rotamers or tautomers in solution, critical for purity assessment .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N % within ±0.3% of theoretical) .

Q. Case Study :

- Enantioselective synthesis of related pyrimidine-diones achieved 89–94% yields and >99% ee via asymmetric catalysis .

How can computational methods guide derivative design?

Advanced Question

- Molecular Docking : Predict binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. The thiazole ring shows strong π-π stacking with active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.